4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its stability and rigidity. The presence of a cyclopropane ring and a carboxamide group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates with excellent enantioselectivities under mild and operationally simple conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in halogenated derivatives.
Scientific Research Applications
4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Cyclopropanecarboxamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The cyclopropane ring and carboxamide group may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Another member of the bicyclo[2.2.2]octane family with a methoxycarbonyl group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: A compound with two carboxylic acid groups, offering different reactivity and applications.
Uniqueness
4-(Cyclopropanecarboxamidomethyl)bicyclo[222]octane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a carboxamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(cyclopropanecarbonylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-11(10-1-2-10)15-9-13-3-6-14(7-4-13,8-5-13)12(17)18/h10H,1-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJLVDXGIDMGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC23CCC(CC2)(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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